Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate is an organic compound that belongs to the pyrazole familyThe molecular formula of this compound is C10H12N2O2, and it has a molecular weight of 192.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate can be compared with other pyrazole derivatives such as:
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate: Lacks the ethyl group at the 1-position of the pyrazole ring, which may affect its reactivity and bioactivity.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Contains a hydroxyl group instead of an ester group, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate is a pyrazole derivative that has garnered interest due to its unique structural features and potential biological activities. This compound includes an ethyl group attached to a pyrazole ring and a prop-2-ynoate moiety, which contribute to its reactivity and biological properties. The molecular formula is C8H8N2O2 with a molecular weight of approximately 164.16 g/mol. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Key methods may include:
- Formation of the Pyrazole Ring : Utilizing various reagents and conditions to synthesize the pyrazole core.
- Functionalization : Introducing the ethyl group and prop-2-ynoate moiety through esterification or other coupling reactions.
The compound can also undergo oxidation and reduction reactions, leading to various derivatives that may exhibit different biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal effects against common pathogens such as Candida albicans. The antifungal mechanism may involve inhibition of ergosterol synthesis or interference with fungal cell wall integrity.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes critical for microbial survival, thereby reducing their activity. For example, it has been suggested that this compound could inhibit key metabolic enzymes in pathogens, providing a basis for further therapeutic development .
Comparative Analysis with Other Pyrazole Derivatives
A comparative analysis reveals that this compound shares structural similarities with other pyrazole derivatives but differs in substituents that influence its biological activity. Here is a summary table comparing this compound with similar derivatives:
Compound Name | Structure Features | Unique Biological Activities |
---|---|---|
Ethyl 3-(1H-pyrazol-4-yl)propanoate | Lacks the prop-2-ynoate group | Limited antimicrobial activity |
4-Amino-3,5-dimethylpyrazole | Contains amino groups | Enhanced solubility and reactivity |
Ethyl 3-(trimethylpyrazolyl)propanoate | Multiple methyl groups | Increased lipophilicity |
The unique substitution pattern of this compound enhances its reactivity and potential applications compared to these similar compounds.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value of approximately 25 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .
Investigation into Antifungal Properties
Another investigation focused on the antifungal properties against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against C. albicans, suggesting significant antifungal potential that warrants further exploration in clinical settings.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12N2O2/c1-3-12-8-9(7-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
BSGKUWBKGVYIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C#CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.